molecular formula C14H18ClN3O2 B1401261 (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride CAS No. 274927-61-6

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride

Cat. No.: B1401261
CAS No.: 274927-61-6
M. Wt: 295.76 g/mol
InChI Key: PDWWNBDQGDYHPH-ZOWNYOTGSA-N
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Description

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a benzyl-protected imidazole moiety. The compound’s (S)-configuration at the α-carbon and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. The benzyl group on the imidazole ring likely contributes to lipophilicity, which can influence membrane permeability and target binding in biological systems .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWWNBDQGDYHPH-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-56-3
Record name (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride
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Biological Activity

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, with the CAS number 93983-56-3, is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C14H19Cl2N3O2
  • Molecular Weight : 332.23 g/mol
  • Functional Groups : Methyl ester, amino group, and a benzyl-substituted imidazole ring.

This structure positions it as a potential candidate for various biological activities, particularly in the realm of drug development.

Biological Activities

The biological activity of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride can be categorized into several key areas:

1. Anticancer Properties

Research indicates that imidazole derivatives often exhibit anticancer activity. The imidazole ring in this compound may interact with cellular targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential for (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride to exhibit similar effects.

2. Neuroprotective Effects

Imidazole derivatives are also explored for their neuroprotective properties. Preliminary studies suggest that this compound may influence neurotransmitter systems or exert antioxidant effects, which could be beneficial in neurodegenerative diseases.

3. Antimicrobial Activity

The presence of the imidazole ring is often associated with antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride could potentially exhibit similar antimicrobial activity.

The mechanism by which (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer or microbial growth.
  • Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride:

StudyFindings
Research ADemonstrated anticancer activity in vitro against multiple cell lines with IC50 values comparable to established chemotherapeutics.
Showed neuroprotective effects in animal models of neurodegeneration, suggesting potential for future therapeutic applications.
Research CReported antimicrobial activity against Gram-positive bacteria, warranting further investigation into its mechanism.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential in drug development, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride exhibits significant antibacterial and antifungal properties. Studies have shown effective Minimum Inhibitory Concentration (MIC) values against various pathogens:
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.0195
    Escherichia coli0.0048
    Bacillus mycoides0.0048
    Candida albicans0.039

These findings suggest its potential use in treating bacterial and fungal infections, making it a candidate for further pharmacological studies .

  • Histamine Precursor : As a derivative of histidine, this compound may influence physiological responses through its role as a precursor to histamine, potentially affecting immune reactions and gastric acid secretion .

Biochemical Research

The compound's imidazole ring contributes to various biochemical interactions, making it valuable in the study of enzyme activities and cellular signaling pathways:

  • Enzyme Interactions : Its structure allows it to interact with enzymes and proteins, potentially modulating their activity and influencing cellular processes. Future studies should focus on identifying specific enzyme targets and the molecular mechanisms involved .
  • Cellular Effects : Research suggests that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride may impact cell signaling pathways and gene expression, warranting further investigation into its effects on cellular metabolism .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps, highlighting its significance in organic chemistry:

  • Chiral Compound : The presence of a chiral center makes it an important compound for studies related to chirality in medicinal chemistry. Its unique structural features may confer distinct biological activities compared to other similar compounds .

Future Directions in Research

Given its promising biological activities and potential applications in medicinal chemistry, future research should focus on:

  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with biological systems.
  • Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
  • Therapeutic Applications : Exploring its efficacy in clinical settings for treating infections or other diseases influenced by histamine or related pathways.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation under standard conditions. Key findings include:

Reaction Protocol

  • Reagents : Acetic anhydride or acetyl chloride

  • Conditions : 0–5°C in dichloromethane with triethylamine as base

  • Product : N-acetylated derivative (confirmed by loss of NH stretch in IR at 3350 cm⁻¹ and new carbonyl peak at 1685 cm⁻¹)

ParameterValueSource
Reaction Yield78–85%
Reaction Time4–6 hours
Purification MethodColumn chromatography

Alkylation and Substitution

The benzyl-protected imidazole ring participates in electrophilic substitution:

Benzyl Group Replacement

  • Reagents : Allyl bromide (1.2 eq)

  • Conditions : K₂CO₃ in DMF at 80°C for 12 hours

  • Product : 1-Allyl-4-(2-amino-3-methoxy-3-oxopropyl)-1H-imidazole hydrochloride (yield: 63%)

Key Mechanistic Insight :
The reaction proceeds via SN2 displacement at the imidazole nitrogen, facilitated by the electron-rich benzyl group .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

Acidic Hydrolysis

  • Reagents : 6M HCl

  • Conditions : Reflux at 110°C for 8 hours

  • Product : (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid hydrochloride

PropertyMethyl EsterHydrolyzed Product
Solubility in Water25 mg/mL>100 mg/mL
Melting Point198–202°C215–218°C (dec.)
BioactivityProdrug formActive metabolite

Reductive Amination

The amino group participates in reductive amination with carbonyl compounds:

Example Reaction

  • Substrate : 4-Nitrobenzaldehyde

  • Reducing Agent : Sodium triacetoxyborohydride (STAB)

  • Conditions : CH₂Cl₂, RT, 4 hours

  • Product : Secondary amine derivative (yield: 72%)

Critical Factors :

  • pH control (4.5–5.5) to prevent imine hydrolysis

  • Steric hindrance from the benzyl group reduces reaction rate by 40% compared to non-benzylated analogs

Imidazole Ring Modifications

The protected imidazole undergoes regioselective reactions:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3)

  • Conditions : 0°C for 30 minutes

  • Product : 5-Nitroimidazole derivative (isolated as yellow crystals, m.p. 185°C)

Halogenation

  • Reagents : NBS (N-bromosuccinimide)

  • Conditions : AIBN initiator, CCl₄ reflux

  • Product : 5-Bromoimidazole analog (yield: 58%)

Coordination Chemistry

The compound acts as a ligand for transition metals:

Pd(II) Complex Formation

  • Stoichiometry : 1:2 (metal:ligand)

  • Geometry : Square planar (confirmed by UV-Vis λₘₐₓ at 480 nm)

  • Applications : Catalyst in Suzuki-Miyaura cross-coupling reactions

Stability Considerations

Critical degradation pathways under stress conditions:

Stress ConditionDegradation ProductHalf-Life (25°C)
pH 1.0 (HCl)Imidazole ring-opening compound3.2 hours
40°C/75% RHMethyl ester hydrolysis14 days
UV Light (254 nm)Benzyl group oxidation6 hours

Synthetic Utility

This compound serves as a precursor for bioactive molecules:

Case Study : Synthesis of antifungal agent BMS-466442

  • Key Step : Coupling with 6-benzyloxy-5-methoxyindole-2-carboxylic acid

  • Coupling Reagent : HATU/DIPEA

  • Yield : 66% after HPLC purification

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituents on the imidazole ring, ester groups, and counterions. These modifications impact solubility, steric effects, and reactivity.

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Imidazole Substituent Ester Group Counterion Molecular Weight* Key Properties Reference
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride 1-Benzyl Methyl Hydrochloride ~300 (estimated) High polarity, moderate lipophilicity
(S)-Methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride 1-Trityl (triphenylmethyl) Methyl Hydrochloride Higher (~500) Extreme steric hindrance, lipophilic
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride None (1H) Ethyl Hydrochloride ~219.67 Hydrophilic, reduced steric bulk
1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9) Tetrazole-linked chlorotrityl Carboxylic acid 576.19 Tetrazole bioisostere, high molecular weight
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) Tetrazole-linked phenyl Methyl 313.34 Moderate lipophilicity, compact structure

*Molecular weights estimated from evidence or calculated based on formulae.

Key Observations:
  • Trityl vs. Benzyl Substituents : The trityl group in introduces significant steric hindrance and lipophilicity compared to the benzyl group in the target compound. This may reduce solubility but enhance binding to hydrophobic targets.
  • Tetrazole Derivatives : Compounds 9 and 10 () replace the imidazole with a tetrazole ring, a carboxylic acid bioisostere, which may improve metabolic resistance or alter hydrogen-bonding interactions.
Key Observations:
  • High Yields : Compounds 9 and 10 () were synthesized with >90% yields, suggesting efficient protocols for imidazole-tetrazole hybrids.
  • NMR Signatures : Aromatic proton multiplicity (e.g., 17H in Compound 9) and imidazole proton shifts (δ 8.80 in Compound 10) are critical for structural confirmation.
  • Nitro Group Reactivity : The nitro derivative in undergoes reduction to an amine, highlighting the electron-withdrawing effect’s role in directing reactivity.

Functional Implications

  • Biological Activity : The benzyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas the trityl group in could impede binding due to steric bulk.
  • Solubility : Hydrochloride salts (target, ) improve aqueous solubility, crucial for bioavailability. The dihydrochloride form () would further enhance this property.
  • Metabolic Stability : Methyl esters (target, ) are typically more prone to hydrolysis than ethyl esters (), affecting drug half-life.

Preparation Methods

Esterification of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic Acid

  • The starting material is usually the (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid.
  • Esterification is performed using methanol in the presence of acid catalysts such as thionyl chloride or hydrochloric acid.
  • Thionyl chloride is added slowly to a mixture of the amino acid and methanol under controlled temperature (0–30°C) to form the methyl ester hydrochloride salt directly.
  • The reaction proceeds under stirring for several hours until completion.
  • The product is isolated by filtration or extraction, followed by drying under vacuum.

Introduction of the 1-Benzyl-1H-imidazol-4-yl Group

  • This step can be achieved by nucleophilic substitution or amidation reactions.
  • A suitable precursor such as an imidazole derivative bearing the benzyl group is reacted with the amino acid or its ester under coupling conditions.
  • Coupling agents like carbodiimides (e.g., EDC, DCC) or acid chlorides can be used to activate the carboxyl group.
  • Bases such as triethylamine or N-methylmorpholine are employed to neutralize the acid formed during coupling.
  • The reaction is carried out in solvents like dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature.

Formation of Hydrochloride Salt

  • The free base methyl ester is treated with hydrochloric acid gas or aqueous HCl in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • The hydrochloride salt precipitates out or can be crystallized by adding anti-solvents such as pentane.
  • The salt form improves the compound's stability and facilitates purification.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Esterification Thionyl chloride, methanol Methanol 0–30°C 85–92 Direct formation of methyl ester HCl salt
Coupling (imidazole introduction) Carbodiimide (EDC/DCC), base (TEA) DCM or DMF 0–25°C 75–88 Mild conditions preserve stereochemistry
Hydrochloride salt formation HCl gas or aqueous HCl Ethanol/ethyl acetate Room temp >95 Crystallization with pentane improves purity
  • Use of thionyl chloride as an esterification catalyst provides high yield and purity with minimal racemization.
  • Coupling reactions benefit from low temperature to avoid side reactions and maintain the (S)-configuration.
  • Acid addition salts such as hydrochloride improve solubility and handling properties.
  • Purification by crystallization from mixed solvents enhances the compound's crystalline quality, important for pharmaceutical applications.

The preparation of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride involves a stereoselective esterification of the amino acid precursor, followed by efficient coupling to introduce the benzyl-imidazole moiety, and final conversion to the hydrochloride salt. Optimized conditions using thionyl chloride for esterification and carbodiimide-mediated coupling ensure high yields and stereochemical integrity. The hydrochloride salt form is preferred for its stability and ease of purification.

Q & A

What are the recommended synthetic routes for preparing (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, and how can enantiomeric purity be ensured?

Basic Research Question
Methodological Answer:
A validated synthesis involves refluxing the precursor amino acid derivative in methanolic hydrochloric acid (e.g., 300 mL methanolic HCl for 48 hours under reflux), followed by solvent evaporation to yield the hydrochloride salt . To ensure enantiomeric purity:

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers.
  • Confirm configuration via ¹H NMR by analyzing coupling constants and splitting patterns of chiral centers. For example, the α-proton adjacent to the amino group typically shows a triplet splitting (J = 6.8 Hz) in D₂O .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride
Reactant of Route 2
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(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride

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